molecular formula C19H18N4O2 B10992074 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10992074
M. Wt: 334.4 g/mol
InChI Key: MYTVVDZHVISYHC-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole and indole moieties, followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide is unique due to its combined benzimidazole and indole structure, which allows it to interact with a broader range of biological targets and exhibit diverse biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H18N4O2/c1-23-16-6-4-3-5-12(16)9-17(23)19(24)20-13-7-8-14-15(10-13)22-18(21-14)11-25-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

MYTVVDZHVISYHC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N=C(N4)COC

Origin of Product

United States

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